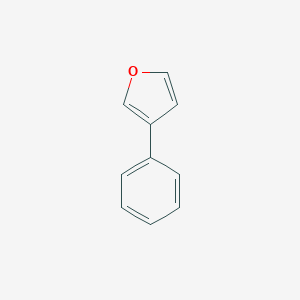

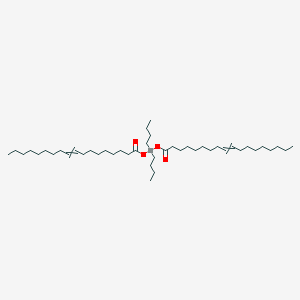

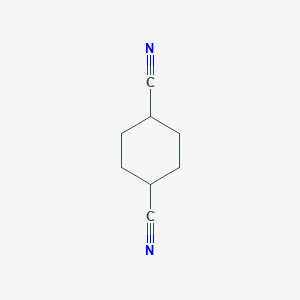

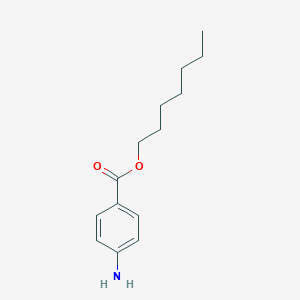

![molecular formula C10H13ClN2OS B080841 N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea CAS No. 13908-50-4](/img/structure/B80841.png)

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea has been extensively studied. For instance, 1-Aryl-3-(2-chloroethyl) ureas, derived from reactions involving 4-phenylbutyric acid and alkylanilines, have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro (Gaudreault et al., 1988). Another study focused on the synthesis and biological evaluation of N-aryl-N'-(2-chloroethyl)ureas (CEUs) and their derivatives, highlighting the importance of certain structural features for cytotoxic activity (Mounetou et al., 2001).

Applications De Recherche Scientifique

Agricultural Applications

Urea derivatives, including those similar to N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, are extensively studied for their roles in agriculture, particularly as nitrogen fertilizers. The research highlighted by Bremner (1995) focuses on addressing issues such as ammonia volatilization, nitrite accumulation, and phytotoxicity through the use of urease inhibitors, which could potentially include compounds like N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea (Bremner, 1995).

Environmental Remediation

The application of urea derivatives in environmental remediation, particularly in reducing nitrogen loss and enhancing fertilizer efficiency, is underscored in studies by Chalk et al. (2015). Slow- and controlled-release nitrogen fertilizers, which could potentially incorporate N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives, are designed to synchronize nitrogen availability with plant demand, thus reducing environmental impact (Chalk, Craswell, Polidoro, & Chen, 2015).

Biomedical Research

In the biomedical field, urea derivatives are investigated for their therapeutic potentials. Jagtap et al. (2017) review the significance of urea in drug design, highlighting the versatility of urea derivatives, including their role in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This suggests potential medicinal applications for N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea derivatives in drug development (Jagtap, Kondekar, Sadani, & Chern, 2017).

Energy Storage

Rollinson et al. (2011) provide an insight into the use of urea as a hydrogen carrier for fuel cells, highlighting its stability, non-toxic nature, and ease of transport and storage. While this research does not directly reference N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea, it suggests a framework within which urea derivatives could be evaluated for energy storage applications (Rollinson, Jones, Dupont, & Twigg, 2011).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, including toxicity, flammability, and environmental impact.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.

I hope this general information is helpful. If you have a specific compound or topic in mind, feel free to ask!

Propriétés

IUPAC Name |

1-(2-chloroethyl)-3-(4-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2OS/c1-15-9-4-2-8(3-5-9)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXUKJIIFCCPFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)NCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930310 |

Source

|

| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea | |

CAS RN |

13908-50-4 |

Source

|

| Record name | 13908-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-[4-(methylsulfanyl)phenyl]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.